4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol
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Overview
Description
4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired indazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar fused ring system.
4-methyl-4,5-dihydro-1H-benzo[g]indazole: A closely related derivative with a similar structure.
4-ethyl-4,5-dihydro-1H-benzo[g]indazole: Another related compound with slight structural differences.
Uniqueness
4-ethyl-4-methyl-4,5-dihydro-1H-benzo[g]indazol-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at the 4-position provides distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-ethyl-4-methyl-2,5-dihydro-1H-benzo[g]indazol-3-one |
InChI |
InChI=1S/C14H16N2O/c1-3-14(2)8-9-6-4-5-7-10(9)12-11(14)13(17)16-15-12/h4-7H,3,8H2,1-2H3,(H2,15,16,17) |
InChI Key |
QZTXMMIYNJHBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C1C(=O)NN3)C |
Origin of Product |
United States |
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